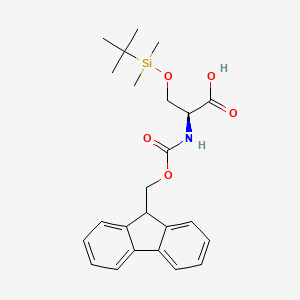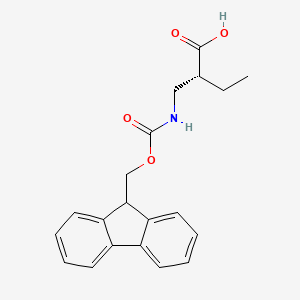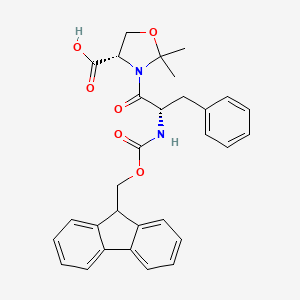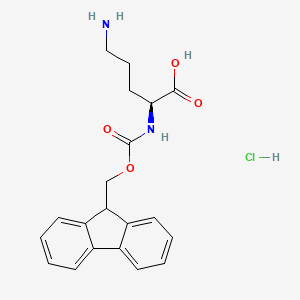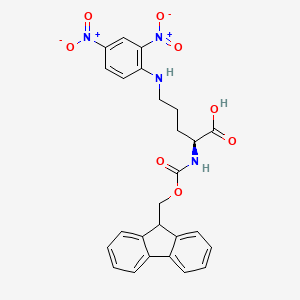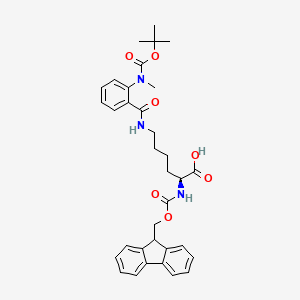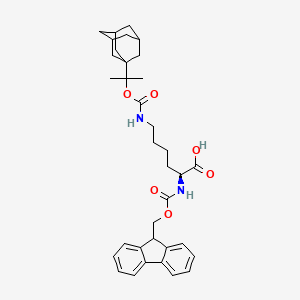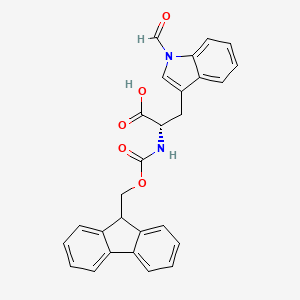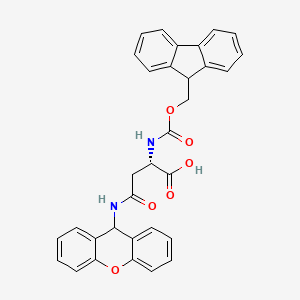
Fmoc-Asn(Xan)-OH
Übersicht
Beschreibung
The compound “9-fluorenylmethyloxycarbonyl-asparagine(xanthyl)-hydroxide” is a derivative of asparagine, an amino acid, modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the xanthyl (Xan) protecting group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of removal under mild conditions.
Wissenschaftliche Forschungsanwendungen
9-fluorenylmethyloxycarbonyl-asparagine(xanthyl)-hydroxide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the solid-phase synthesis of peptides.
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Biomaterials: Employed in the development of bio-inspired materials due to its self-assembly properties.
Biological Studies: Used in the study of protein-protein interactions and enzyme-substrate interactions.
Wirkmechanismus
Target of Action
Fmoc-Asn(Xan)-OH, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((9H-xanthen-9-yl)amino)-4-oxobutanoic acid, is primarily used in peptide synthesis
Mode of Action
The Fmoc group in this compound is a protecting group used in solid-phase peptide synthesis . It protects the amino group of the amino acid during the synthesis process. The Xanthen-9-yl (Xan) group is another protecting group that shields the side-chain functionalities of the amino acid Asparagine (Asn) during synthesis . The Fmoc group is removed under basic conditions, while the Xan group requires more specific conditions for removal .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides with protected amino and side-chain functionalities . These peptides can then be further modified or deprotected to produce the desired final products.
Action Environment
The action of this compound is highly dependent on the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can significantly influence the efficiency of the synthesis and the quality of the resulting peptides.
Biochemische Analyse
Biochemical Properties
Fmoc-Asn(Xan)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group provides protection to the amino group, preventing unwanted side reactions during peptide bond formation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The Fmoc group is removed by base treatment, typically using piperidine, to expose the amino group for subsequent reactions. The xanthenyl group in this compound enhances the hydrophobicity and aromaticity of the compound, promoting self-assembly and interaction with other biomolecules .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable peptide bonds makes it valuable in the synthesis of bioactive peptides that can modulate cellular functions. For instance, peptides synthesized using this compound can interact with cell surface receptors, triggering intracellular signaling cascades that regulate gene expression and metabolic pathways. Additionally, the self-assembly properties of this compound can facilitate the formation of nanostructures that influence cellular uptake and distribution .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through hydrophobic and aromatic interactions. The Fmoc group protects the amino group during peptide synthesis, and its removal exposes the reactive amino group for peptide bond formation. The xanthenyl group enhances the compound’s hydrophobicity, promoting interactions with hydrophobic regions of proteins and enzymes. These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to light and moisture can lead to degradation. In in vitro studies, this compound has shown consistent performance in peptide synthesis, with minimal degradation observed over time. In in vivo studies, the long-term effects of this compound on cellular function are still being investigated, but preliminary results suggest that the compound maintains its stability and activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to be non-toxic and effective in promoting peptide synthesis. At high doses, this compound can exhibit toxic effects, including cellular stress and apoptosis. Threshold effects have been observed, where the compound’s activity plateaus beyond a certain dosage, indicating a saturation point for its biochemical interactions. Careful dosage optimization is essential to maximize the compound’s benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis and degradation. The compound interacts with enzymes such as peptidyl transferases and proteases, facilitating the formation and breakdown of peptide bonds. The Fmoc group is metabolized by base treatment, while the xanthenyl group remains intact, contributing to the compound’s stability and hydrophobicity. These interactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic and aromatic properties facilitate its association with lipid membranes and intracellular compartments. This localization can influence the compound’s activity and function, as well as its accumulation in specific tissues. The transport and distribution of this compound are critical for its effectiveness in peptide synthesis and other biochemical applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound’s hydrophobic and aromatic properties enable it to target specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where peptide synthesis occurs. Post-translational modifications and targeting signals can further direct this compound to specific organelles, enhancing its effectiveness in biochemical reactions. Understanding the subcellular localization of this compound is essential for optimizing its use in research and therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluorenylmethyloxycarbonyl-asparagine(xanthyl)-hydroxide typically involves the protection of the amino group of asparagine with the 9-fluorenylmethyloxycarbonyl group. This is followed by the protection of the side-chain amide group with the xanthyl group. The process generally includes the following steps:
Protection of the Amino Group: The amino group of asparagine is protected by reacting it with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide.
Protection of the Side-Chain Amide Group: The side-chain amide group is protected by reacting the intermediate with xanthyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In industrial settings, the synthesis of 9-fluorenylmethyloxycarbonyl-asparagine(xanthyl)-hydroxide is typically carried out using automated solid-phase peptide synthesis techniques. This method allows for the efficient and scalable production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-fluorenylmethyloxycarbonyl-asparagine(xanthyl)-hydroxide undergoes several types of chemical reactions, including:
Deprotection Reactions: The removal of the 9-fluorenylmethyloxycarbonyl group is typically achieved using a base such as piperidine in dimethylformamide. The xanthyl group can be removed using mild acidic conditions.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides. This is typically achieved using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide for 9-fluorenylmethyloxycarbonyl group removal; mild acids for xanthyl group removal.
Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole in an organic solvent like dimethylformamide.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid or peptide and the corresponding by-products from the removal of the protecting groups.
Vergleich Mit ähnlichen Verbindungen
9-fluorenylmethyloxycarbonyl-asparagine(xanthyl)-hydroxide is unique due to the combination of the 9-fluorenylmethyloxycarbonyl and xanthyl protecting groups. Similar compounds include:
9-fluorenylmethyloxycarbonyl-asparagine-hydroxide: Lacks the xanthyl group, offering less protection for the side-chain amide group.
9-fluorenylmethyloxycarbonyl-glutamine(xanthyl)-hydroxide: Similar structure but with glutamine instead of asparagine, providing different reactivity and properties.
This compound’s unique combination of protecting groups makes it particularly useful in complex peptide synthesis, offering greater control and selectivity in the synthesis process.
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N2O6/c35-29(34-30-23-13-5-7-15-27(23)40-28-16-8-6-14-24(28)30)17-26(31(36)37)33-32(38)39-18-25-21-11-3-1-9-19(21)20-10-2-4-12-22(20)25/h1-16,25-26,30H,17-18H2,(H,33,38)(H,34,35)(H,36,37)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSJDYJRHPNVAM-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


